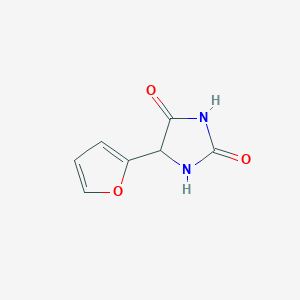
5-(Furan-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that compounds derived from the imidazolidine-2,4-dione scaffold exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, a study evaluated the antiplasmodial activity of novel derivatives against Plasmodium falciparum, revealing promising results with IC50 values indicating effective inhibition of both chloroquine-sensitive and resistant strains .
Case Study: Antiplasmodial Activity
- Compound Tested : 5-(Furan-2-yl)imidazolidine-2,4-dione derivatives
- Target : Plasmodium falciparum
- IC50 Values :
- Against sensitive strain: 0.310μM
- Against resistant strain: 0.099μM
This study highlights the potential of these compounds in developing new antimalarial agents.
Enzyme Inhibition
Macrophage Elastase Inhibitors
Some derivatives of this compound have been identified as inhibitors of macrophage elastase, an enzyme implicated in various inflammatory diseases. The inhibition of this enzyme can be crucial in therapeutic strategies for conditions such as chronic obstructive pulmonary disease (COPD) and emphysema .
Table: Enzyme Inhibition Studies
| Compound Name | Enzyme Target | Inhibition IC50 (µM) |
|---|---|---|
| Compound A | Macrophage elastase | 1.5 |
| Compound B | Macrophage elastase | 0.8 |
Synthetic Applications
Building Blocks in Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis and materials science.
Synthetic Pathways
- Condensation Reactions : Often synthesized through the condensation of furan derivatives with imidazolidine precursors under acidic or basic conditions.
Material Science
Development of New Materials
The compound has potential applications in developing new materials due to its unique chemical properties. Research into its polymerization behavior could lead to innovative materials with specific mechanical or thermal properties.
Properties
CAS No. |
4006-39-7 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-(furan-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O3/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11) |
InChI Key |
FRUPUSOXGOBUQA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2C(=O)NC(=O)N2 |
Canonical SMILES |
C1=COC(=C1)C2C(=O)NC(=O)N2 |
Key on ui other cas no. |
4006-39-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














